![molecular formula C14H13N3O2 B2505288 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine CAS No. 77635-72-4](/img/structure/B2505288.png)
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine
Overview
Description
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is an organic compound with the molecular formula C14H13N3O2 It is a hydrazone derivative, characterized by the presence of a nitrophenyl group and a phenylhydrazine moiety
Preparation Methods
The synthesis of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and ethanol as the solvent. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new hydrazone derivatives with potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry: It is used in the development of diagnostic reagents and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine can be compared with other similar compounds, such as:
(E)-2-Fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide: This compound has a similar structure but contains a fluoro group instead of a phenyl group.
N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound is used in the synthesis of 1,3,4-thiadiazole derivatives and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, also known as B2505288, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a nitrophenyl group and a phenylhydrazine moiety, suggests various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.
- Chemical Name: this compound
- CAS Number: 77635-72-4
- Molecular Formula: C15H15N3O2
- Molecular Weight: 271.30 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazone derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound | Inhibition Zone (mm) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide | 25 ± 2.0 mm | S. aureus |
1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 7.5 ± 0.6 mm | B. cereus |
Findings: The presence of nitro groups in the structure is often associated with enhanced antibacterial activity due to their electron-withdrawing properties, which can affect the compound's interaction with bacterial enzymes.
Anticancer Activity
The anticancer potential of hydrazone derivatives is well-documented, with several studies indicating their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of hydrazone derivatives on cancer cell lines:
- Cell Lines Tested: HT29 (colon cancer), Jurkat (T-cell leukemia)
- Results:
- IC50 values for related compounds were reported as low as 1.61 µg/mL, indicating potent activity.
- Structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings significantly influence cytotoxicity.
Enzymatic Inhibition
Enzymatic inhibition studies have shown that hydrazone compounds can act as effective inhibitors of various enzymes involved in metabolic pathways.
Example: α-Glucosidase Inhibition
Hydrazone derivatives have been evaluated for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes:
Mechanism of Action: The inhibitory action is believed to stem from the ability of these compounds to bind to the active site of the enzyme, thus preventing substrate interaction.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, and how are yields maximized?
The synthesis typically involves a condensation reaction between 4-nitroacetophenone and phenylhydrazine. Key parameters include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) to facilitate imine formation .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) to protonate the carbonyl group and enhance nucleophilic attack .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track reaction progress . Yield optimization requires pH control (~4–5) and reaction times of 6–8 hours, followed by recrystallization from ethanol .
Q. Which analytical techniques are most reliable for characterizing this hydrazone derivative?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the hydrazone linkage (N–N=C) and aromatic substituents. For example, the imine proton appears as a singlet near δ 8.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 296.0932 (CHNO) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with acetonitrile/water (70:30) at 1 mL/min .
Q. How is the E/Z isomeric configuration of the hydrazone group confirmed?
- X-ray crystallography : Definitive confirmation via single-crystal diffraction, revealing dihedral angles between the nitrophenyl and phenyl groups (e.g., 15–25°) .
- UV-Vis spectroscopy : Absorption bands near 350–400 nm indicate π→π* transitions characteristic of the E-isomer .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthesis protocols (e.g., conflicting yield reports)?
Discrepancies often arise from:
- Catalyst variability : Substituting acetic acid with p-toluenesulfonic acid may alter reaction kinetics. Systematic comparison using design of experiments (DoE) is recommended .
- Impurity sources : Byproducts like unreacted phenylhydrazine can skew yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves accuracy .
Q. What experimental designs are suitable for studying substituent effects on hydrazone reactivity?
- Comparative synthesis : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH) groups to assess electronic effects on tautomerization .
- Kinetic studies : Monitor reaction rates using UV-Vis spectroscopy under varying pH (3–7) and temperatures (25–60°C) .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). The nitro group’s electrostatic potential is critical for binding affinity .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
Q. What mechanisms underlie its potential biological activity (e.g., antimicrobial or anticancer effects)?
- Enzyme inhibition assays : Test IC values against tyrosine kinase or β-lactamase using spectrophotometric methods .
- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in cancer cell lines .
Q. How do structural analogs differ in activity, and what SAR trends emerge?
- Bioactivity comparison : Analogs like 1-(4-chlorophenyl) derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- Statistical analysis : Use QSAR models with descriptors like logP and molar refractivity to correlate structure with activity .
Q. What methodologies identify degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to UV light, acidic (0.1 M HCl), and alkaline (0.1 M NaOH) conditions. Monitor via LC-MS to identify hydrolyzed or oxidized products .
- Stability-indicating assays : Validate HPLC methods to separate degradation peaks from the parent compound .
Q. How can crystallographic data inform supramolecular interactions in solid-state structures?
- Hydrogen-bonding networks : Analyze X-ray data for intermolecular N–H···O interactions between the hydrazone and nitro groups, which influence crystal packing .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H interactions >20%) using CrystalExplorer .
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMHXXWRBMDFK-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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